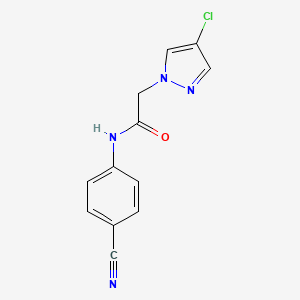

2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)-N-(4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-9(5-14)2-4-11/h1-4,6-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRJSHKWBSAUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to androgen receptor (AR) modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical models, and structure-activity relationships (SAR).

- Molecular Formula : C12H9ClN4O

- Molecular Weight : 260.68 g/mol

- Purity : Typically 95% .

The compound acts primarily as an androgen receptor antagonist , which is crucial in the treatment of AR-dependent diseases such as prostate cancer. It has been shown to exhibit high affinity for the AR and effectively inhibits its activity, thereby preventing the proliferation of cancer cells that rely on androgens for growth .

Antitumor Activity

Research indicates that this compound demonstrates potent antitumor effects, particularly in prostate cancer models. In vitro studies have reported IC50 values as low as 69 nM against androgen receptor signaling pathways, indicating strong antagonistic activity .

Table 1: Summary of Antitumor Activity in Preclinical Studies

| Study Reference | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| LNCaP | 69 | Effective tumor growth inhibition | |

| AR Overexpressing Cells | Varies | High to full AR antagonism with minimal agonism |

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications to the pyrazole and phenyl groups significantly affect the compound's biological activity. For instance, the presence of the chloro and cyano substituents enhances binding affinity to the AR, while alterations in the acetamide moiety can modulate pharmacokinetic properties .

Case Study 1: Prostate Cancer Treatment

A study conducted on LNCaP xenograft models demonstrated that oral administration of this compound resulted in significant tumor regression. The compound's ability to inhibit AR signaling was confirmed through molecular assays, establishing its potential as a therapeutic agent in prostate cancer management .

Case Study 2: Comparative Analysis with Other AR Antagonists

In comparative studies with other known AR antagonists, this compound exhibited superior efficacy and a favorable safety profile, with lower potential for drug-drug interactions. This positions it as a promising candidate for further development in clinical settings .

Scientific Research Applications

Androgen Receptor Modulation

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, which is particularly beneficial in treating conditions like prostate cancer and muscle wasting diseases. Research indicates that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide exhibit antagonist activity against the androgen receptor, making them useful in developing therapies for androgen-dependent cancers .

Inhibition of Meprin Enzymes

Recent studies have highlighted the role of meprin α and β as drug targets in various diseases. Compounds based on pyrazole scaffolds have shown promise as selective inhibitors of these metalloproteinases. The structure of this compound allows for modifications that can enhance its inhibitory activity against meprin enzymes, which are implicated in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. For instance, modifications at specific positions on the pyrazole ring can significantly influence the compound's selectivity and potency against various targets, including meprin enzymes. The introduction of functional groups can modulate binding affinity and selectivity, which is essential for developing effective therapeutic agents .

Case Study 1: Prostate Cancer Treatment

A study investigating the efficacy of pyrazole-based compounds demonstrated that derivatives similar to this compound could effectively inhibit androgen receptor signaling pathways in prostate cancer cell lines. The results showed a reduction in cell proliferation and increased apoptosis, indicating potential therapeutic benefits .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested in vitro for its ability to inhibit meprin α and β activities, revealing significant anti-inflammatory effects. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Summary of Findings

Comparison with Similar Compounds

Table 1: Key Structural Parameters

Key Observations :

- The target compound’s smaller dihedral angle (30.7° ) compared to the dichlorophenyl analog (80.7° ) suggests reduced steric hindrance, likely due to the absence of bulky substituents .

- Hydrogen bonding in the target compound facilitates 1D chain formation, whereas bulkier derivatives (e.g., dichlorophenyl) form discrete dimers .

Key Observations :

Key Observations :

- The target compound’s pyrazole core aligns with insecticidal agents like Fipronil, suggesting similar modes of action (e.g., GABA receptor antagonism) .

- Benzimidazole-acetamides exhibit distinct anthelmintic activity, likely due to their ability to bind β-tubulin .

Electronic and Physicochemical Properties

Table 4: Substituent Effects

Key Observations :

- The 4-cyano group in the target compound balances polarity and electronic effects, optimizing membrane permeability and target interaction .

- Nitro and trifluoromethyl groups in analogs offer trade-offs between activity and pharmacokinetics .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-cyanophenylamine with a chloroacetyl intermediate (e.g., 4-chloro-1H-pyrazole) in the presence of a base like triethylamine. Key steps include:

- Solvent selection : Dichloromethane or DMF for optimal solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Validation : Confirm purity via HPLC (>95%) and characterize using / NMR (e.g., δ ~13.30 ppm for NH in amide groups) .

Q. How should researchers validate the compound’s structural integrity and purity?

- Spectroscopic analysis : NMR to identify NH protons (δ 10.10–13.30 ppm) and aromatic protons (δ 7.42–7.58 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~120 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 274.06 g/mol).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly the pyrazole-acetamide linkage .

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC determination).

- Antimicrobial testing : Agar diffusion or microdilution assays (MIC values) against bacterial/fungal strains .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., enantiopolarity) be resolved for this compound?

- Parameter refinement : Apply Flack’s parameter (superior to Rogers’ ) in SHELXL to address centrosymmetric ambiguities. This avoids over-precise chirality estimates in near-symmetrical structures .

- Twinning analysis : Use SHELXD for pseudo-merohedral twinning correction, particularly if the crystal system shows high values (>0.1) .

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

- Graph-set analysis : Map intermolecular interactions (e.g., N–H···O=C or C≡N···H–N) using Etter’s formalism. For example, the amide NH often forms motifs with carbonyl groups, stabilizing the lattice .

- Solvent effects : Polar solvents (e.g., DMSO) disrupt H-bonding networks, altering solubility and crystallization kinetics .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

- Scaffold modification : Replace the 4-cyanophenyl group with fluorophenyl or methoxyphenyl moieties (see analogs in ).

- Reaction monitoring : Use in-situ IR to track chloroacetyl intermediate consumption (C=O stretch at ~1750 cm) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses. Focus on the pyrazole ring’s electrostatic complementarity.

- MD simulations : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) using AMBER or GROMACS .

Data Contradiction and Validation

Q. How to address discrepancies in NMR data between synthetic batches?

- Dynamic effects : Check for tautomerism (amine/imine ratios via NMR integration, e.g., 50:50 in related pyrazole derivatives ).

- Impurity profiling : LC-MS/MS to detect byproducts (e.g., unreacted chloroacetyl precursors) .

Q. What analytical techniques resolve overlapping signals in complex spectra?

- 2D NMR : HSQC and HMBC to correlate - signals, especially for crowded aromatic regions.

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) by cooling to 233 K .

Methodological Best Practices

Q. Which software tools are critical for crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.